molecular formula C22H23NO3 B3012683 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2034458-66-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B3012683
CAS No.: 2034458-66-5
M. Wt: 349.43
InChI Key: QLKSJUPGPZATJA-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a benzofuran moiety attached to a propan-2-ylamine group and a 2-methoxyphenyl-substituted cyclopropane ring. This structural framework is associated with diverse pharmacological potentials, as cyclopropane derivatives are known for metabolic stability and conformational rigidity . The 2-methoxyphenyl group may enhance solubility and influence receptor binding, while the benzofuran moiety could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15(13-17-14-16-7-3-5-9-19(16)26-17)23-21(24)22(11-12-22)18-8-4-6-10-20(18)25-2/h3-10,14-15H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKSJUPGPZATJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis to obtain benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl group and cyclopropane carboxamide structure also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituent Effects

Compound Name Substituents Key Structural Features
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide 2-Methoxyphenyl, benzofuran-propan-2-yl Benzofuran enhances aromatic interactions; methoxy improves solubility
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () 3-Bromophenyl, diethylamide Bromine increases molecular weight and lipophilicity; cyclopropene ring adds strain
1-(2-Methoxyphenyl)cyclopropane-1-carboxylate () 2-Methoxyphenyl, 1,3-dioxoisoindolin-2-yl ester Esterification reduces polarity; methoxy retains solubility
N-[(2-Chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide () 2-Chlorobenzyl, cyano group Cyano group is electron-withdrawing; chlorophenyl may enhance target affinity

Pharmacological and Physicochemical Properties

Key Research Findings

  • Stereochemical Considerations : Diastereoselectivity in cyclopropane derivatives (e.g., , dr 23:1) highlights the role of steric effects in synthesis .
  • Substituent Impact : Methoxy groups () improve aqueous solubility, whereas bromine or trifluoromethoxy () enhance lipophilicity and target affinity.
  • Pharmacological Potential: Structural parallels to ABC transporter modulators () and spasmolytic agents () suggest unexplored therapeutic avenues for the target compound .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, also known by its CAS number 2034458-66-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO3C_{22}H_{23}NO_3, with a molecular weight of 349.4 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, and a cyclopropane carboxamide group that may influence its pharmacodynamics.

PropertyValue
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
CAS Number2034458-66-5
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, studies have shown that certain benzofuran compounds can inhibit the growth of various cancer cell lines. A notable study evaluated a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds against human ovarian cancer cell lines, reporting IC50 values as low as 11 μM for some derivatives .

Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of intracellular calcium levels and the activation of caspases.

Analgesic and Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their analgesic and anti-inflammatory effects. Compounds containing the benzofuran nucleus have demonstrated efficacy in reducing pain and inflammation in animal models. The analgesic mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and modulation of the nitric oxide pathway .

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been documented extensively. These compounds display antibacterial and antifungal properties against a range of pathogens. Studies have indicated that certain derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungal strains .

Neuroprotective Effects

Recent studies suggest that benzofuran derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The neuroprotective effects are believed to stem from their antioxidant capabilities and ability to modulate neuroinflammatory responses .

Case Study 1: Anticancer Activity in Ovarian Cancer

A study published in Nature highlighted the anticancer potential of a related benzofuran compound in inhibiting ovarian cancer cell growth. The compound demonstrated an IC50 value of 12 μM, indicating strong cytotoxicity towards ovarian cancer cells . The study emphasized the need for further exploration into structure-activity relationships to optimize therapeutic efficacy.

Case Study 2: Analgesic Efficacy in Animal Models

In an experimental model assessing pain relief, a benzofuran derivative was administered to rodents subjected to inflammatory pain models. Results showed a significant reduction in pain scores compared to controls, suggesting its potential use as an analgesic agent .

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